molecular formula C9H15ClN2 B2877506 (3-Phenylpropyl)hydrazine hydrochloride CAS No. 24214-86-6

(3-Phenylpropyl)hydrazine hydrochloride

Cat. No.: B2877506
CAS No.: 24214-86-6
M. Wt: 186.68
InChI Key: RCAYZECUBYYSNH-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)hydrazine hydrochloride is an organic compound with the molecular formula C₉H₁₅ClN₂. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a hydrazine moiety. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Scientific Research Applications

(3-Phenylpropyl)hydrazine hydrochloride is utilized in various scientific research fields, including:

Safety and Hazards

“(3-Phenylpropyl)hydrazine hydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropyl)hydrazine hydrochloride typically involves the reaction of 3-phenylpropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C9H13NH2+N2H4H2OC9H15N2HCl\text{C}_9\text{H}_{13}\text{NH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{15}\text{N}_2 \cdot \text{HCl} C9​H13​NH2​+N2​H4​⋅H2​O→C9​H15​N2​⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce primary amines .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine hydrochloride: Similar in structure but lacks the propyl chain.

    Benzylhydrazine hydrochloride: Contains a benzyl group instead of a phenylpropyl group.

    (2-Phenylethyl)hydrazine hydrochloride: Similar but with a shorter ethyl chain.

Uniqueness

(3-Phenylpropyl)hydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenylpropylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAYZECUBYYSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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